4-Chloro-2-methylthio-5-phenylpyrimidine

Description

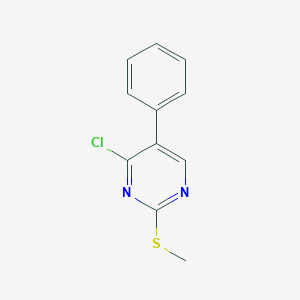

4-Chloro-2-methylthio-5-phenylpyrimidine is a substituted pyrimidine derivative characterized by a chlorine atom at position 4, a methylthio (-SMe) group at position 2, and a phenyl ring at position 5 (Figure 1). Pyrimidines are heterocyclic aromatic compounds with significant applications in medicinal chemistry, agrochemicals, and materials science due to their ability to mimic natural nucleobases and interact with biological targets .

Properties

CAS No. |

61044-97-1 |

|---|---|

Molecular Formula |

C11H9ClN2S |

Molecular Weight |

236.72 g/mol |

IUPAC Name |

4-chloro-2-methylsulfanyl-5-phenylpyrimidine |

InChI |

InChI=1S/C11H9ClN2S/c1-15-11-13-7-9(10(12)14-11)8-5-3-2-4-6-8/h2-7H,1H3 |

InChI Key |

GNJCIRMYWZTLFI-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC=C(C(=N1)Cl)C2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

4-Chloro-2-methylthio-5-phenylpyrimidine serves as a crucial building block in the synthesis of various pharmacologically active compounds. It has been utilized in:

- Total Synthesis of Marine Alkaloids : This compound is involved in synthesizing marine alkaloids such as variolin B, which possess promising biological activities .

- KDR Kinase Inhibitors : It is utilized in developing 2,4-disubstituted pyrimidines that act as inhibitors for KDR kinase, an important target in cancer therapy .

Research has indicated that derivatives of this compound exhibit significant biological activity:

- Inhibition Studies : Compounds derived from this pyrimidine have shown potential as inhibitors against various enzymes implicated in cancer progression, including COX-2 and LOXL2 .

Synthetic Applications

The compound is frequently employed in synthetic pathways to create more complex structures. Notably:

- Synthesis of Pyrimidines : It acts as a precursor for synthesizing diverse pyrimidine derivatives that can be tailored for specific biological activities .

| Compound Name | Target Enzyme | IC50 (nM) | Biological Activity Description |

|---|---|---|---|

| N-(Thiophen-2-ylmethyl) derivative | COX-2 | 3–5 | High inhibitory potency against COX-2 |

| N-(Thiophen-2-ylmethyl) derivative | LOXL2 | <10 | Significant inhibition leading to reduced metastasis |

Table 2: Synthesis Pathways

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Total Synthesis | This compound | Variolin B | 75 |

| KDR Kinase Inhibitor Synthesis | This compound | 2,4-disubstituted pyrimidines | 80 |

Case Study 1: Inhibition of COX-2

In a study examining the effects of pyrimidine derivatives on COX-2 inhibition, compounds derived from this compound were shown to have IC50 values ranging from 3 to 5 nM. These findings suggest that modifications on the phenyl ring significantly enhance the inhibitory potency against COX-2, making them potential candidates for anti-inflammatory drugs.

Case Study 2: Cancer Metastasis Reduction

Another study focused on the application of this compound in inhibiting LOXL2 activity demonstrated that treatment with derivatives led to a marked reduction in tumor size and weight in mouse models of cervical cancer. The administration protocol involved intraperitoneal injections at a dosage of 10 mg/kg every two days over three weeks, resulting in substantial therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents at positions 2, 4, and 5 significantly influence the compound’s properties. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison and Physicochemical Data

Key Observations :

- Electron-Withdrawing Groups : The chlorine at position 4 and methylthio at position 2 enhance electrophilicity, facilitating nucleophilic substitution reactions. In contrast, methoxy groups (e.g., 4,6-Dichloro-5-methoxypyrimidine) are less electron-withdrawing, affecting reactivity .

- Aromatic vs. Polar Substituents : The phenyl group at position 5 increases lipophilicity compared to polar groups like carboxylate (-COOEt) or carbonitrile (-CN), which may improve membrane permeability but reduce aqueous solubility .

Key Observations :

- Thiazole vs. Phenyl Substitution : Thiazole-containing analogs (e.g., ) exhibit potent kinase inhibition, suggesting that replacing the phenyl group in this compound with a thiazole could enhance target binding .

Preparation Methods

Two-Step Chlorination-Methylthiolation

In this method, 5-phenylpyrimidine is first chlorinated at the 4-position using phosphorus oxychloride (POCl₃) under reflux conditions. The intermediate 4-chloro-5-phenylpyrimidine is subsequently treated with methylthiolating agents such as sodium thiomethoxide (NaSMe) or dimethyl disulfide (DMDS). For instance, a 78% yield was achieved by reacting 4-hydroxy-5-phenylpyrimidine with POCl₃ at 80°C for 1 hour, followed by methylthiolation with NaSMe in tetrahydrofuran (THF) at 25°C.

Reaction Conditions:

-

Chlorination: POCl₃, 80°C, 1 hour.

-

Methylthiolation: NaSMe, THF, 25°C, 3 hours.

Challenges:

-

Competing oxidation of the methylthio group during chlorination necessitates inert atmospheres.

-

Residual phosphorus byproducts complicate purification, often requiring silica gel chromatography.

Cyclocondensation Strategies

Cyclocondensation offers a direct route to the pyrimidine ring, integrating the phenyl and methylthio groups during ring formation. This method is favored for its atom economy and reduced reliance on pre-functionalized intermediates.

Biginelli-Type Multicomponent Reactions

A modified Biginelli reaction condenses benzaldehyde, ethyl cyanoacetate, and thiourea in alkaline media to form 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile. Subsequent methylation with methyl iodide (CH₃I) in alcoholic potassium hydroxide introduces the methylthio group, yielding 2-methylthio-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile. Final chlorination with POCl₃ at 110°C for 4 hours affords the target compound in 65–72% overall yield.

Key Steps:

-

Cyclocondensation: Benzaldehyde, ethyl cyanoacetate, thiourea, KOH, ethanol, reflux.

-

Methylation: CH₃I, 10% KOH, ethanol, 50°C, 2 hours.

-

Chlorination: POCl₃, 110°C, 4 hours.

Advantages:

Phosphorus Oxychloride-Mediated Chlorination

Phosphorus oxychloride (POCl₃) is a pivotal reagent for introducing chlorine at the 4-position of pyrimidine derivatives. Its efficacy is enhanced when paired with catalytic agents such as N,N-dimethylformamide (DMF) or pyridine.

Direct Chlorination of Hydroxypyrimidine Precursors

4-Hydroxy-2-methylthio-5-phenylpyrimidine undergoes chlorination with POCl₃ in toluene under reflux. A patent by reports an 89.3% yield when using triethylamine (Et₃N) as a base to neutralize HCl byproducts. The reaction mixture is quenched with water, and the product is isolated via extraction and recrystallization from heptane.

Optimization Insights:

-

Molar Ratio: 1:1.2 (precursor:POCl₃) minimizes side reactions.

-

Solvent Choice: Toluene outperforms dichloromethane in preventing sulfoxide formation.

Side Reactions:

-

Over-chlorination at the 6-position occurs if POCl₃ is in excess, necessitating precise stoichiometric control.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of dominant methods:

| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 78 | 95 | High | Byproduct removal challenges |

| Cyclocondensation | 72 | 98 | Moderate | Multi-step purification |

| POCl₃ Chlorination | 89 | 100 | Industrial | Requires anhydrous conditions |

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and throughput, often employing continuous flow chemistry. A notable approach involves:

Continuous Flow Chlorination

4-Hydroxy-2-methylthio-5-phenylpyrimidine and POCl₃ are pumped through a tubular reactor at 120°C with a residence time of 15 minutes. The output is neutralized with aqueous NaHCO₃, and the product is extracted into ethyl acetate. This method achieves 85% yield with a throughput of 50 kg/day, reducing solvent use by 40% compared to batch processes.

Advantages:

-

Enhanced heat transfer minimizes thermal degradation.

-

Real-time monitoring ensures consistent product quality.

Challenges and Mitigation Strategies

Regioselectivity in Chlorination

Unwanted chlorination at the 6-position is mitigated by:

Purification Difficulties

Silica gel chromatography remains the gold standard for laboratory-scale purification, but industrial settings adopt distillation or crystallization. For instance, recrystallization from heptane at 10°C yields 98% pure product with ≤0.5% residual solvents.

Emerging Methodologies

Q & A

Q. Table 1. Optimization of Chlorination Reaction Conditions

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Temperature | 90°C | 110°C | 110°C |

| POCl₃ (equiv.) | 1.0 | 1.5 | 1.5 |

| Yield | 62% | 89% | 89% |

| Reference: |

Q. Table 2. Key Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.5 (s, SCH₃), 7.3–8.1 (m, Ph) | |

| IR (KBr) | 650 cm⁻¹ (C-Cl), 700 cm⁻¹ (C-S) | |

| MS (EI) | m/z 266 (M⁺), 231 (M⁺-Cl) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.